Pheanthine

Description

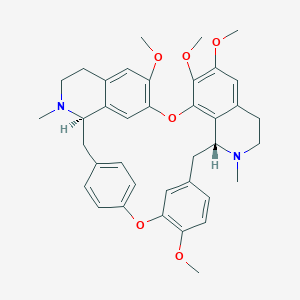

Structure

3D Structure

Properties

IUPAC Name |

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317023 | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-79-2 | |

| Record name | (-)-Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrondrine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRANDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Characterization Methodologies for Pheanthine

Spectroscopic Analysis Techniques Applied to Pheanthine

Spectroscopic methods play a crucial role in determining the precise chemical structure of complex organic molecules like this compound. These techniques provide invaluable information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the complete carbon-hydrogen framework of a molecule. It provides detailed insights into the number and type of hydrogen and carbon atoms, their chemical environments, and their connectivity.

In the structural elucidation of complex alkaloids such as bisbenzylisoquinolines, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR, including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides initial information on the number of non-equivalent protons and carbons and their respective chemical shifts, which are indicative of their electronic environment. For instance, ¹H NMR spectra reveal the multiplicity and integration of proton signals, aiding in the identification of different proton environments and their relative abundances. ¹³C NMR, particularly broadband decoupled ¹³C NMR, shows the number of unique carbon atoms in the molecule.

2D NMR experiments are critical for establishing connectivity and long-range correlations within the molecular structure. Common 2D NMR techniques include:

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other through two or three bonds, providing direct information about adjacent protons in a spin system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbon atoms, allowing for the assignment of proton signals to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two, three, or even four bonds, which is crucial for establishing quaternary carbon positions and long-range connectivity across a molecule, including through heteroatoms.

While general application of NMR for bisbenzylisoquinoline alkaloids is widely reported, specific, detailed ¹H and ¹³C NMR chemical shift data, along with comprehensive 2D NMR correlation tables for this compound, are not extensively detailed in the readily available general scientific literature. However, such data would be paramount for a complete and unambiguous structural assignment of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and structural features through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) for the analysis of non-volatile and thermally labile compounds, such as alkaloids. ESI-QTOFMS provides highly accurate mass measurements (exact mass) of the molecular ion, which is crucial for determining the elemental composition of the compound.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) is a hyphenated technique that combines the separation power of HPTLC with the identification capabilities of MS. HPTLC offers efficient separation of complex mixtures with minimal sample preparation and solvent consumption. nih.gov

HPTLC-MS has been utilized in the analysis of this compound, enabling the identification of the compound within a mixture. For instance, a mass spectrum of this compound was obtained from a fraction pool at an Rf value of 0.85 using HPTLC-MS analysis. nih.gov This technique allows for the direct elution of analytes from the HPTLC plate into the mass spectrometer, providing rapid and sensitive mass spectrometric information for specific zones of interest on the chromatogram.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOFMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a sample, providing information about the electronic transitions within a molecule. The absorption maxima (λmax) in a UV-Vis spectrum are characteristic of the chromophores present in the compound, such as conjugated double bonds or aromatic systems.

For this compound, UV-Vis spectroscopic analysis has indicated absorption maxima at 240 nm and 281 nm. These characteristic absorption bands are consistent with the presence of aromatic rings and conjugated systems inherent to its bisbenzylisoquinoline alkaloid structure. While UV-Vis provides valuable information about the electronic structure, it is typically used in conjunction with other spectroscopic techniques for a complete structural elucidation.

Compound Names and PubChem CIDs

Chromatographic Separation Techniques for this compound Isolation

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from crude plant extracts, which are often complex mixtures of various phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for assessing the purity of this compound and for its identification within complex samples medchemexpress.comglixxlabs.com. HPLC analysis of fractions, coupled with detectors such as UV and mass spectrometry (MS), allows for the presumptive identification of this compound based on its retention time, UV maxima (e.g., 240 and 281 nm), and molecular ion signals (e.g., m/z 623.5 in ESI+ mode) nih.gov. This method is crucial for verifying the homogeneity of isolated this compound and quantifying its presence in extracts, ensuring high purity for subsequent structural and biological studies medchemexpress.comglixxlabs.com.

For obtaining this compound in quantities sufficient for detailed structural analysis and further research, preparative chromatography methods are employed. These techniques scale up the separation process, allowing for the isolation of larger amounts of the pure compound from complex mixtures nih.govunapiquitos.edu.pe. Preparative HPLC, often conducted on a larger scale than analytical HPLC, is particularly effective for collecting higher mass fractions while maintaining chromatographic resolution nih.govresearchgate.net. Other preparative chromatographic techniques, such as column chromatography using adsorbents like silica (B1680970) gel and alumina, and preparative thin-layer chromatography (TLC), have also been historically and currently used for the isolation of natural products, including alkaloids like this compound, from plant extracts unapiquitos.edu.peethernet.edu.et. Gel permeation chromatography on various Sephadex series is also mentioned for isolating biosynthetic products ethernet.edu.et.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

Dereplication Strategies in the Identification of this compound from Complex Extracts

Dereplication is a critical strategy in natural product research aimed at rapidly identifying known compounds within crude extracts, thereby avoiding redundant isolation efforts and accelerating the discovery of novel molecules researchgate.netnih.gov. For this compound, dereplication analysis has been instrumental in its identification from plant extracts, such as those from Gyrocarpus jacquinii nih.govresearchgate.net. This process typically involves a combination of high-throughput screening, multi-detector HPLC, and spectroscopic data analysis (e.g., UV, MS) nih.gov. By quickly comparing the spectroscopic fingerprints (e.g., UV spectrum, molecular weight from MS) of active fractions from an extract with databases of known compounds, researchers can presumptively identify compounds like this compound early in the fractionation process nih.govresearchgate.net. This approach allows for a rapid assessment of the active components, even when present in mixtures, and guides further isolation efforts nih.gov.

Computational Chemistry Approaches in the Structural Validation of this compound

Computational chemistry plays an increasingly vital role in the structural validation and understanding of chemical properties of compounds like this compound, particularly through methods such as Density Functional Theory (DFT) and molecular docking ethernet.edu.etdergipark.org.trnih.govresearchgate.net. These in silico methods can provide insights into molecular geometry, electronic structure, and physicochemical parameters, which complement experimental findings dergipark.org.trnih.gov.

For bisbenzylisoquinoline derivatives, which include this compound, computational methods have been used to analyze properties such as molecular cavity formation, orientation of lone-pair electrons, and electrostatic potential profiles ethernet.edu.et. Molecular docking studies, for instance, have been applied to this compound (referred to as L-305) to determine its binding energy and interactions with biological targets, providing theoretical insights into its potential activities dergipark.org.tr. Furthermore, quantitative structure-activity relationship (QSAR) models, which involve calculating various chemical descriptors such such as dipole moment, steric energy, and molecular refractivity, have utilized this compound as a reference compound to correlate structural features with observed activities dovepress.comnih.govresearchgate.net. These computational approaches help in optimizing molecular structures to their lowest stable energy states and predicting their chemical properties, thereby aiding in the validation of experimentally determined structures and guiding future research nih.govresearchgate.net.

Biosynthesis and Synthetic Approaches for Pheanthine and Its Analogues

Rational Design and Directed Evolution in the Modification of Pheanthine Biosynthesis

The modification and optimization of natural product biosynthesis, including that of alkaloids like this compound, can be significantly advanced through protein engineering approaches, specifically rational design and directed evolution. These methodologies aim to alter or improve the function of biosynthetic enzymes, thereby enabling the production of new derivatives or enhancing the yield of existing compounds.

Rational Design Rational design is a targeted approach to enzyme engineering that relies on a detailed understanding of an enzyme's structure, mechanism, and substrate binding. By analyzing the active site and catalytic residues, researchers can make specific, deliberate mutations to modify enzyme function. This approach can be used to alter substrate specificity, improve catalytic efficiency, or introduce new reaction capabilities into biosynthetic enzymes. For instance, in the biosynthesis of polyketides, rational design has been employed to modify enzymes to accept unnatural building blocks, leading to the production of novel compounds with altered carbon skeletons. Applying rational design to this compound biosynthesis would involve identifying and modifying key enzymes in its pathway to potentially alter the alkaloid's structure, introduce new functional groups, or change its stereochemistry, thereby generating novel this compound analogues.

Directed Evolution Directed evolution, inspired by natural selection, is a powerful high-throughput method for engineering enzymes without requiring extensive prior knowledge of their structure or mechanism. This approach involves creating a library of enzyme mutants through random mutagenesis (e.g., error-prone PCR or saturation mutagenesis) and then screening or selecting for variants with desired improved or altered functions. medchemexpress.com Directed evolution has been successfully applied to various biosynthetic systems, including nonribosomal peptide synthetases (NRPSs), to generate new derivatives and alter substrate specificity. medchemexpress.com For example, directed evolution has been used to reprogram the biosynthetic assembly line of nonribosomal peptides by modifying adenylation domains to favor non-native substrates. In the context of this compound, directed evolution could be applied to its biosynthetic enzymes to:

Alter Substrate Specificity : Introduce mutations that allow enzymes to incorporate different precursor molecules, leading to the production of novel this compound analogues.

Create New Derivatives : Facilitate the biosynthesis of this compound derivatives not found in nature by evolving enzymes to perform new chemical transformations. medchemexpress.com

While specific studies detailing the rational design or directed evolution of this compound's biosynthetic pathway are not widely reported in the literature, these protein engineering methodologies represent promising avenues for future research. Their application could lead to the discovery and production of novel this compound analogues with enhanced biological activities or improved production yields from microbial or plant systems.

Compound Information

| Compound Name | PubChem CID | CAS Number | Molecular Formula |

| This compound | 73664 | 1263-79-2 | C38H42N2O6 |

Research Findings: Antiplasmodial Activity of this compound

This compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. aobious.commedchemexpress.com Research indicates its effectiveness against both chloroquine-resistant and chloroquine-sensitive strains. aobious.commedchemexpress.com

| Plasmodium falciparum Strain | IC50 (µM) |

| K-1 (chloroquine-resistant) | 0.8 |

| NF54 A19A (chloroquine-sensitive) | 0.03 |

| K1 (chloroquine-resistant) (pg/ml) | 0.37 |

| T9-96 (chloroquine-sensitive) (pg/ml) | 0.71 |

This compound has also shown relatively low cytotoxicity in human lung fibroblasts (MRC-5) and macrophages (PMM). aobious.commedchemexpress.com

| Cell Line | IC50 (µM) |

| Human lung fibroblast (MRC-5) | 11.2 |

| Macrophages (PMM) | 8 |

Biological Activities and Pharmacological Investigations of Pheanthine

Antiplasmodial Activity Profile of Pheanthine

This compound demonstrates significant antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Its effectiveness extends to both chloroquine-sensitive and chloroquine-resistant strains, highlighting its potential as an antimalarial agent.

Efficacy against Chloroquine-Sensitive Plasmodium falciparum Strains

Studies have shown this compound to be highly effective against chloroquine-sensitive Plasmodium falciparum strains. For instance, it exhibits an IC50 value of 0.03 μM against the P. falciparum strain NF54 A19A. ucl.ac.ukresearchgate.netird.fr Furthermore, this compound has demonstrated an IC50 value of 0.71 pg/ml against the chloroquine-sensitive P. falciparum strain T9-96.

Table 1: Efficacy of this compound against Chloroquine-Sensitive Plasmodium falciparum Strains

| Plasmodium falciparum Strain | IC50 Value (μM) | IC50 Value (pg/mL) | Reference |

| NF54 A19A | 0.03 | - | ucl.ac.ukresearchgate.netird.fr |

| T9-96 | - | 0.71 |

Efficacy against Chloroquine-Resistant Plasmodium falciparum Strains

This compound also exhibits considerable efficacy against chloroquine-resistant Plasmodium falciparum strains. It has been reported to inhibit the chloroquine-resistant P. falciparum K-1 strain with an IC50 of 0.8 μM. ucl.ac.ukresearchgate.netird.fr Notably, this compound was found to be approximately twice as potent against the chloroquine-resistant P. falciparum K1 strain (IC50 of 0.37 pg/ml) compared to the chloroquine-sensitive T9-96 strain.

Table 2: Efficacy of this compound against Chloroquine-Resistant Plasmodium falciparum Strains

| Plasmodium falciparum Strain | IC50 Value (μM) | IC50 Value (pg/mL) | Reference |

| K-1 | 0.8 | - | ucl.ac.ukresearchgate.netird.fr |

| K1 | - | 0.37 |

Evaluation of Synergistic Effects with Existing Antimalarials

Investigations into the combinatorial effects of this compound with existing antimalarial drugs have yielded varied results depending on the Plasmodium falciparum strain. A combination of chloroquine (B1663885) and this compound demonstrated antagonism when tested against the chloroquine-sensitive P. falciparum T9-96 strain. In contrast, an additive effect was observed when this combination was applied against the chloroquine-resistant P. falciparum K1 strain.

Antiprotozoal Activities Beyond Malaria

Beyond its significant antiplasmodial activity, this compound has been explored for its potential against other protozoal infections.

Anti-amoebic Activity Investigations of this compound

While this compound is a bisbenzylisoquinoline alkaloid, and a group of 24 such alkaloids, including this compound, were screened for in vitro antiplasmodial, anti-amoebic, and cytotoxic activities by Marshall's group in 1994, specific quantified anti-amoebic activity data for this compound itself, comparable to standard emetine (B1671215) and metronidazole, are not explicitly detailed in the provided sources. ucl.ac.uk

Antitrypanosomal Efficacy against Trypanosoma cruzi

This compound has demonstrated antitrypanosomal efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. It has been reported to completely lyse the trypomastigote forms of T. cruzi at a concentration of 250 μg/mL. Furthermore, this compound was among five bisbenzylisoquinoline alkaloids that exhibited 100% in vitro inhibition of bloodstream forms of T. cruzi. This compound has also been tested for its trypanocidal activity in mice infected with T. cruzi.

In vitro Trypanocidal Effects of this compound

This compound has demonstrated notable in vitro trypanocidal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. wikipedia.orgwikipedia.org Studies have shown its efficacy against both epimastigote and bloodstream forms of the parasite. wikipedia.org In one investigation, this compound, alongside other alkaloids like daphnoline (B1202461) and limacine, achieved complete lysis of T. cruzi trypomastigote forms at a concentration of 250 µg/mL. nih.gov

The mechanism of action for BBI alkaloids, including this compound, may involve the blocking of Ca2+ channels, which are crucial for T. cruzi's infectivity and ability to invade host cells. wikipedia.orgwikipedia.org While effective, this compound has been identified as a less potent inhibitor of trypanothione (B104310) reductase (TR), a key enzyme in trypanosomatid parasites, compared to other BBIQ alkaloids such as cepharanthine (B1668398) and daphnoline. wikipedia.org

In vivo Murine Model Studies in Acute and Chronic Chagas' Disease

In vivo studies utilizing murine models have further explored this compound's efficacy against T. cruzi infections. In experiments involving C3H/He mice infected with either the Y or CL strain of T. cruzi, oral administration of this compound at 10 mg/kg body weight daily for 10 days demonstrated a survival rate of 30%, with mice surviving approximately 45 days post-infection. wikipedia.org Crucially, 100% of the surviving mice exhibited negative parasitemia, which was consistently confirmed by control subcultures over a period of 180 days. wikipedia.org This contrasts with the baseline drug, Benznidazole, which proved effective against the CL strain but not the Y strain, whereas this compound displayed relative efficacy against both strains. wikipedia.orgwikipedia.org

Murine models are well-established for replicating the acute and chronic phases of Chagas' disease, providing valuable platforms for drug efficacy studies. uni.lunih.govmetabolomicsworkbench.orgnih.gov The use of in vivo bioluminescence imaging (BLI) has become a standard, highly sensitive method for assessing drug efficacy in these models. uni.lunih.gov

The following table summarizes selected in vivo trypanocidal efficacy data for this compound and other bisbenzylisoquinoline alkaloids in murine models:

| Compound | Dose (mg/kg) | Treatment Duration (days) | T. cruzi Strain | Survival (%) | Negative Parasitemia (survivors) | Reference |

| This compound | 10 | 10 | Y or CL | 30 | 100% (at 180 days) | wikipedia.org |

| Curine | 10 | 10 | Y or CL | More effective than this compound | Negative after 5-7 weeks | wikipedia.orgwikipedia.org |

| Cycleanine | 2 | 10 | Y or CL | More effective than this compound | Negative after 5-7 weeks | wikipedia.orgwikipedia.org |

| Isotetrandrine (B1672621) | 60 | 10 | Y or CL | 40 | Negative after 5-7 weeks | wikipedia.org |

| Limacine | 10 | 10 | Y or CL | 10 | Cured about 45 days post-infection | wikipedia.org |

| Benznidazole | 50 | 15 | CL | 60 | Negative 15 days post-inoculation | wikipedia.org |

Immunomodulatory Potential of this compound

Bisbenzylisoquinoline alkaloids, including this compound, are known for their diverse pharmacological properties, which extend to immunomodulatory effects. wikipedia.org

Induction of C/EBPα Activity in Cellular Models

This compound has been identified as an inducer of CCAAT/enhancer-binding protein alpha (C/EBPα) activity in tumor cells. fishersci.camdpi.comnih.govwikidata.orgnih.gov This activity was initially observed in an extract of Gyrocarpus jacquinii, where this compound was determined to be the active component. fishersci.camdpi.comnih.govwikidata.orgnih.gov In U937 human histiocytic lymphoma cells, this compound (referred to as compound 13 in some studies) demonstrated a maximum C/EBPα Fluorescence Intensity (FI) of 0.80 at a concentration of 12 µM. fishersci.ca However, at higher concentrations, negative induction and cytotoxicity to control cells were noted. fishersci.ca The induction of C/EBPα levels is significant as it is associated with granulocytic differentiation, a process essential for normal hematopoietic development. fishersci.ca

Contextual Analysis of Immunosuppressive Properties of Bisbenzylisoquinoline Alkaloids

Beyond its role in C/EBPα induction, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, exhibits a range of immunomodulatory, anti-inflammatory, and immunosuppressive properties. wikipedia.orgfrontiersin.org These effects may be mediated through various mechanisms, including the modulation of Ca2+ channels. wikipedia.orgwikipedia.org Studies on other BBI alkaloids, such as chondocurine and tetrandrine, have shown their ability to selectively inhibit T-cell-dependent immune responses in murine models. wikipedia.org This suggests that BBI alkaloids can influence specific components of the immune system. Furthermore, bisbenzylisoquinoline alkaloids are capable of regulating several signaling pathways in abnormally activated T cells, often with low associated toxicity, positioning them as potential lead compounds for developing new therapies for T-cell-involved diseases. frontiersin.org Examples like berbamine (B205283) and fangchinoline (B191232) also highlight the diverse antiviral, anticancer, and anti-inflammatory activities within this alkaloid class. frontiersin.org Cepharanthine, another well-studied BBIQ alkaloid, is recognized for its immunomodulatory activities. frontiersin.org

Neuropharmacological Aspects of this compound and Related Compounds

Investigation of Muscle Relaxant Effects

This compound and its derivative, N,N'-dimethylthis compound, have been mentioned in the context of their potential muscle relaxant effects. These compounds are found in plants such as Triclisia dictyophylla and T. patens. nih.gov Research has explored simple methods for estimating the muscle relaxant effects of these compounds, indicating a recognized neuropharmacological aspect, although detailed mechanisms of action for this compound's muscle relaxant properties are not extensively described in the provided literature. nih.gov

Exploration of Antidepressant-like Activities (Indirect Evidence)

Current scientific literature, based on available search results, does not provide direct evidence or extensive research specifically detailing the antidepressant-like activities of this compound. Studies on antidepressant effects often focus on other natural compounds or polyherbal formulations, exploring mechanisms such as modulation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine), inhibition of monoamine oxidase (MAO) activity, or indirect action on sigma receptors. nih.govebi.ac.uk However, direct or indirect evidence linking this compound to these specific antidepressant pathways or behavioral models in the context of depression was not identified in the conducted searches.

Broader Spectrum Biological Effects and Therapeutic Classifications

This compound exhibits a range of biological activities that extend beyond its primary classification, demonstrating potential across several therapeutic areas.

Antiviral Activity Research

Despite its broad biological spectrum, direct research specifically demonstrating the antiviral activity of this compound itself is not extensively documented in the current search results. While phenanthrene-based derivatives and other alkaloids have been investigated for their antiviral properties against various viruses, including plant viruses like Tobacco Mosaic Virus (TMV) or human immunodeficiency virus (HIV), these studies pertain to related chemical scaffolds or different compounds. Therefore, a direct role for this compound as an antiviral agent has not been clearly established in the reviewed literature.

Antineoplastic and Cytostatic Studies (Phytogenic Origin)

This compound has shown promising indications in antineoplastic and cytostatic investigations, particularly given its phytogenic origin. An extract derived from the fruit of Gyrocarpus jacquinii, containing this compound, was found to induce C/EBPα activity in U937 human histiocytic lymphoma cells. guidetomalariapharmacology.orgnih.gov The induction of C/EBPα activity is associated with cell-cycle arrest and differentiation, suggesting a potential antiproliferative effect on tumor cells.

Furthermore, in cytotoxicity assessments, this compound demonstrated relatively low cytotoxicity against normal human cells. It exhibited an IC50 of 11.2 μM in human lung fibroblasts (MRC-5) and 8 μM in macrophages (PMM). uni.lufishersci.ca This profile suggests a degree of selectivity, where its observed antiplasmodial efficacy is achieved at concentrations considerably lower than those acutely toxic to these human cell lines.

Table 1: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (μM) | Reference |

| MRC-5 (Human Lung Fibroblasts) | 11.2 | uni.lufishersci.ca |

| PMM (Macrophages) | 8 | uni.lufishersci.ca |

Calcium Channel Modulating Properties

Research indicates that this compound possesses calcium channel modulating properties. Specifically, this compound, alongside other bisbenzylisoquinoline alkaloids such as isotetrandrine and curine, has been observed to block the uptake of Ca2+ through L-type calcium channels. This modulation also extends to influencing the binding of ligands to distinct sites within various tissues, including cardiac and smooth muscle. The ability to modulate calcium channel function suggests a potential role in physiological processes regulated by calcium influx, such as muscle contraction and neurotransmitter release.

Mechanism of Action Studies for Pheanthine

Molecular Target Identification and Validation for Pheanthine

Understanding the precise molecular targets of this compound is crucial for developing it as a therapeutic agent. Research has focused on several key enzymes and pathways relevant to parasitic infections and cellular regulation.

Investigation of Trypanothione (B104310) Reductase Inhibition

This compound has been explored for its inhibitory activity against trypanothione reductase (TR), an enzyme critical for the survival of trypanosomatid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease fishersci.cawikipedia.org. Studies have shown that this compound, as a BBIQ alkaloid, acts as an inhibitor of TR. However, among the bisbenzylisoquinoline alkaloids tested, this compound was identified as one of the less potent inhibitors fishersci.cawikipedia.org. Kinetic analyses revealed a mixed mechanism of inhibition with respect to trypanothione fishersci.cawikipedia.org.

Elucidation of C/EBPα Pathway Modulation by this compound

Research indicates that this compound plays a role in modulating the CCAAT/enhancer-binding protein alpha (C/EBPα) pathway. An extract derived from the fruit of Gyrocarpus jacquinii demonstrated the induction of C/EBPα activity, with this effect specifically attributed to the bisbenzylisoquinoline alkaloid this compound through dereplication analysis wikipedia.org. This finding suggests that this compound possesses the capacity to induce C/EBPα expression in tumor cells, a property identified through a high-throughput in vitro screening methodology wikipedia.org. This direct evidence highlights this compound's involvement in the C/EBPα pathway, a transcription factor crucial for normal myeloid cell differentiation wikipedia.orgfishersci.at.

Analysis of Heme-Binding Properties in Antimalarial Action

This compound has been identified as an antiplasmodial agent, demonstrating inhibitory activity against Plasmodium falciparum, including both chloroquine-resistant K-1 and chloroquine-sensitive NF54 A19A strains cenmed.commetabolomicsworkbench.org. Its IC50 values are 0.8 μM for the K-1 strain and 0.03 μM for the NF54 A19A strain cenmed.commetabolomicsworkbench.org.

Antimalarial drugs, particularly those of the quinoline (B57606) class, are known to exert their effects by interfering with the parasite's heme detoxification process labsolu.cawikipedia.org. During hemoglobin digestion, Plasmodium parasites produce large quantities of toxic heme, which they normally polymerize into insoluble hemozoin to mitigate its toxicity labsolu.cawikipedia.org. Drugs like chloroquine (B1663885) are believed to inhibit this hemozoin formation, leading to an accumulation of toxic free heme within the parasite's digestive vacuole, ultimately causing parasite death labsolu.cawikipedia.org. Some antimalarial compounds are known to form stable complexes with hematin, which can inhibit heme polymerization cenmed.comwikipedia.orgingentaconnect.com. While this compound's antiplasmodial activity suggests a potential interaction with heme or hemozoin formation, direct experimental data specifically detailing this compound's heme-binding affinity or its direct effect on hemozoin formation were not explicitly found in the provided research snippets. However, a study noted that a combination of chloroquine and this compound showed antagonism against the P. falciparum T9-96 strain, while exhibiting an additive effect against the K1 strain, suggesting a complex interaction with existing antimalarial mechanisms wikipedia.org.

Table 1: Antiplasmodial Activity and Cytotoxicity of this compound

| Strain/Cell Line | IC50 (µM) | Reference |

| Plasmodium falciparum K-1 (Chloroquine-resistant) | 0.8 | cenmed.commetabolomicsworkbench.org |

| Plasmodium falciparum NF54 A19A (Chloroquine-sensitive) | 0.03 | cenmed.commetabolomicsworkbench.org |

| Human Lung Fibroblasts (MRC-5) | 11.2 | cenmed.commetabolomicsworkbench.org |

| Macrophages (PMM) | 8 | cenmed.commetabolomicsworkbench.org |

Differentiation of Protein and Nucleic Acid Synthesis Inhibition

The precise differentiation of protein and nucleic acid synthesis inhibition by this compound is not explicitly detailed in the provided search results. General mechanisms of action for antimicrobial drugs include the inhibition of protein synthesis, often by targeting bacterial ribosomes, and the inhibition of nucleic acid synthesis, by interfering with DNA replication or RNA transcription nih.govguidetopharmacology.orguni.lubio-integration.org. Some alkaloids are known to inhibit protein biosynthesis or intercalate DNA guidetomalariapharmacology.org. While this compound's antimalarial activity has been noted, and its interaction with chloroquine in combination therapies has been observed to be either antagonistic or additive depending on the P. falciparum strain wikipedia.org, direct experimental evidence specifically linking this compound to the inhibition of protein synthesis or nucleic acid synthesis was not found in the provided information.

Cellular and Subcellular Mechanisms Underlying this compound's Biological Effects

The biological effects of this compound are manifested through its impact on critical cellular processes within target organisms.

Effects on Parasite Growth, Replication, and Cellular Integrity

This compound demonstrates significant effects on parasite viability and proliferation. As an antiplasmodial agent, it effectively inhibits the growth of Plasmodium falciparum strains, including chloroquine-resistant K-1 and chloroquine-sensitive NF54 A19A cenmed.commetabolomicsworkbench.org. The potent inhibition of P. falciparum growth is evidenced by its low IC50 values against these strains (0.8 μM for K-1 and 0.03 μM for NF54 A19A) cenmed.commetabolomicsworkbench.org. Importantly, this compound exhibits relatively low cytotoxicity towards human cells, with IC50 values of 11.2 μM for human lung fibroblasts (MRC-5) and 8 μM for macrophages (PMM) cenmed.commetabolomicsworkbench.org.

Beyond Plasmodium, this compound has also been evaluated for its trypanocidal activity against Trypanosoma cruzi in in vivo mouse models nih.gov. Oral administration of this compound at 10 mg/kg body weight for 4 days resulted in 30% survival of mice infected with the Y strain of T. cruzi after 45 days, indicating an impact on parasite growth and host survival nih.gov. While the exact cellular and subcellular mechanisms for its T. cruzi effects are not fully elucidated, some studies suggest that bisbenzylisoquinoline alkaloids, including this compound, may influence parasite viability by blocking Ca2+ uptake through L-type Ca2+ channels and modulating ligand binding to various tissue sites nih.gov. The observed efficacy against these parasites underscores this compound's potential as an antiparasitic compound affecting critical aspects of parasite growth, replication, and ultimately, cellular integrity.

Influence on Host Cell Signaling Pathways and Responses

This compound has demonstrated significant influence on various cellular processes, particularly in the context of parasitic infections and cellular differentiation. Research indicates that this compound acts as an antiplasmodial agent, effectively inhibiting Plasmodium falciparum, the causative agent of malaria. Specifically, it has shown inhibitory activity against both chloroquine-resistant P. falciparum K-1 strain (IC₅₀ of 0.8 μM) and the chloroquine-sensitive P. falciparum strain NF54 A19A (IC₅₀ of 0.03 μM) nih.govnih.gov. This antiplasmodial activity suggests an interaction with the parasite's cellular mechanisms within the host environment.

Beyond its antiparasitic effects, this compound has been observed to influence host cell signaling pathways involved in differentiation. In studies utilizing the U937 human histiocytic lymphoma cell line, this compound (referred to as compound 13) was identified as an inducer of CCAAT/enhancer-binding protein alpha (C/EBPα) expression uni.lu. C/EBPα is a crucial transcription factor that plays a pivotal role in cell-cycle arrest and differentiation, with its functional loss being associated with various cancers uni.lu. The induction of C/EBPα by this compound is linked to granulocytic differentiation, indicating its potential to modulate cellular differentiation processes in host cells uni.lu.

Furthermore, as a member of the bisbenzylisoquinoline (BBIQ) alkaloid family, this compound has been implicated in trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease nih.gov. The mechanism of action for BBIQ alkaloids in this context can be associated with the blocking of calcium channels, a critical process for the parasite's penetration into host cells nih.gov. This suggests a direct influence on host cell signaling pathways that facilitate parasite entry.

Notably, this compound exhibits low cytotoxicity towards human host cells, including human lung fibroblasts (MRC-5) with an IC₅₀ of 11.2 μM and macrophages (PMM) with an IC₅₀ of 8 μM nih.govnih.gov. This favorable cytotoxicity profile suggests a degree of selectivity in its biological actions, targeting parasitic cells or specific pathways with less detrimental effects on host cells.

The observed biological activities and their associated potencies are summarized in the table below:

| Activity / Cell Line | IC₅₀ (μM) | Reference |

| P. falciparum K-1 (chloroquine-resistant) | 0.8 | nih.govnih.gov |

| P. falciparum NF54 A19A (chloroquine-sensitive) | 0.03 | nih.govnih.gov |

| Human lung fibroblast (MRC-5) | 11.2 | nih.govnih.gov |

| Macrophages (PMM) | 8 | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule dictates its biological activity plantaedb.comresearchgate.net. These studies involve systematically modifying a compound's chemical structure and evaluating the resulting changes in its biological effects, including potency and selectivity plantaedb.comresearchgate.net. For this compound, a bisbenzylisoquinoline alkaloid, SAR investigations have provided insights into the structural features critical for its observed activities.

Impact of Structural Modifications on Biological Potency and Selectivity

In the context of C/EBPα induction, this compound (compound 13), characterized by its full O-methylation, was found to be a relatively weaker inducer among the doubly-bridged bisbenzylisoquinoline (BBIQ) alkaloids studied uni.lu. This finding suggests that the presence and position of specific functional groups significantly influence the compound's potency. For instance, other BBIQ alkaloids, such as compounds 18 and 19, which possess at least one hydroxyl moiety, demonstrated superior C/EBPα induction activity compared to fully O-methylated analogues like this compound uni.lu. This highlights that the degree of O-methylation or the presence of free hydroxyl groups can critically impact the biological potency of these alkaloids.

The general principle of SAR dictates that even minor alterations to a compound's structure can lead to substantial changes in its biological and pharmacological activities, including potency and duration of action uni-freiburg.de. While detailed specific modifications of this compound for its antiplasmodial activity were not extensively detailed in the provided information, the comparative analysis within the BBIQ alkaloid class for C/EBPα induction offers a clear example of how structural variations, such as the presence of hydroxyl groups versus full O-methylation, directly affect biological potency uni.lu.

Stereochemical Considerations in this compound's Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological profile, influencing its bioavailability, metabolism, potency, and selectivity for biological targets. This compound is noted to possess R/R' stereochemistry uni.lu.

In the context of C/EBPα induction, the specific R/R' stereochemistry of this compound, in conjunction with its fully O-methylated structure, contributed to its classification as one of the weaker inducers among the bisbenzylisoquinoline alkaloids investigated uni.lu. This observation underscores the importance of stereochemical configuration in modulating the biological activity of complex natural products like this compound. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological effects due to their distinct three-dimensional shapes, which can impact their ability to interact with specific receptors, transporters, or enzymes. While the provided information does not detail a direct comparison of this compound with its enantiomers or other stereoisomers, the explicit mention of its R/R' stereochemistry in relation to its observed potency in C/EBPα induction studies indicates that its specific spatial arrangement is a key factor in its pharmacological properties uni.lu.

Toxicological Considerations and Preclinical Safety Profiling of Pheanthine

In vitro Cytotoxicity Assessments of Pheanthine

In vitro cytotoxicity assays are fundamental for evaluating the direct toxic effects of a compound on various cell types, providing initial insights into its safety profile.

Evaluation in Human Lung Fibroblasts (MRC-5)

This compound has been evaluated for its cytotoxic potential in human lung fibroblasts, specifically the MRC-5 cell line. Studies indicate that this compound exhibits low cytotoxicity in MRC-5 cells, with an inhibitory concentration 50% (IC₅₀) value of 11.2 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu. This suggests that at concentrations relevant to its primary pharmacological activities, this compound may not exert significant detrimental effects on these non-cancerous human lung cells.

Evaluation in Macrophages (PMM)

Further in vitro assessments have included the evaluation of this compound's cytotoxicity in macrophages (PMM). Similar to the findings in MRC-5 cells, this compound demonstrated low cytotoxicity in PMM cells, with an IC₅₀ value of 8 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu. This data contributes to understanding the compound's interaction with immune-related cells.

Table 1: In vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (μM) | Reference |

| Human Lung Fibroblasts (MRC-5) | Non-cancerous fibroblast | 11.2 | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu |

| Macrophages (PMM) | Immune cell | 8 | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu |

Cytotoxicity in Various Cancer Cell Lines (e.g., KB cells)

While this compound has been noted for its antiplasmodial activity and has been investigated in the context of C/EBPα induction, which can be relevant to cancer research, specific detailed cytotoxicity data for this compound in a broad range of cancer cell lines, such as KB cells (nasopharyngeal epidermoid carcinoma), were not extensively reported in the available literature. General observations indicate that at higher concentrations, this compound (identified as Compound 13) has shown toxicity to U937 cells nih.gov. However, precise IC₅₀ values for this compound against KB cells or other specific cancer cell lines were not found in the reviewed sources.

Genotoxicity and Mutagenicity Studies of this compound

Genotoxicity and mutagenicity studies are crucial for assessing a compound's potential to cause damage to genetic material, which can lead to mutations or cancer. These studies often employ various assays to detect DNA damage, chromosomal aberrations, or gene mutations.

In vivo Toxicity Profiling in Animal Models

In vivo toxicity studies in animal models provide a more holistic understanding of a compound's systemic effects, including absorption, distribution, metabolism, excretion, and potential organ-specific toxicities.

Limited in vivo toxicity data are available for this compound. An acute toxicity study on "this compound, methiodide," a derivative of this compound, reported a lethal dose 50% (LD₅₀) of 2250 μg/kg when administered intravenously in mice . This provides an initial indication of acute systemic toxicity for a related compound.

Furthermore, an aqueous extract of Triclisia dictyophylla, which contains this compound and N,N-1-dimethylthis compound, demonstrated acute toxicity in mice. In this study, a dose of 300 mg/kg of the decoction resulted in three deaths, with the observed symptoms of toxicity being similar to those induced by curare scientiaricerca.com. This suggests that this compound, as a component of this extract, may contribute to significant acute systemic toxicity, potentially affecting neuromuscular function, which is characteristic of curare-like effects scientiaricerca.com. However, comprehensive in vivo toxicity profiling, including detailed organ pathology, long-term effects, or toxicity at different routes of administration for this compound itself, was not extensively documented in the available sources.

Table 2: In vivo Acute Toxicity of this compound Derivative

| Compound | Animal Model | Route of Administration | LD₅₀ (μg/kg) | Reference |

| This compound, methiodide | Mouse | Intravenous | 2250 |

Assessment of Therapeutic Index and Safety Margins for this compound

The therapeutic index is a critical measure in preclinical development, reflecting the ratio between the toxic dose and the therapeutically effective dose of a compound. For this compound, this assessment is particularly relevant given its reported antiplasmodial activities.

This compound has demonstrated potent antiplasmodial activity, inhibiting chloroquine-resistant Plasmodium falciparum K-1 with an IC50 of 0.8 µM and chloroquine-sensitive P. falciparum strain NF54 A19A with an IC50 of 0.03 µM medchemexpress.commedchemexpress.commedchemexpress.eu. When these effective concentrations are compared to the cytotoxicity data, a preliminary safety margin can be inferred. For instance, against the chloroquine-sensitive strain (IC50 = 0.03 µM), the cytotoxicity in MRC-5 cells (IC50 = 11.2 µM) and PMM (IC50 = 8 µM) suggests a substantial therapeutic window, indicating that concentrations effective against the parasite are considerably lower than those causing toxicity in human cells medchemexpress.commedchemexpress.commedchemexpress.eu.

In the context of high-throughput screening for C/EBPα induction, a concurrent counter screen for toxicity is routinely performed to enable a rapid assessment of the in vitro therapeutic index for active fractions nih.gov. For natural product extracts, such as those from Triclisia dictyophylla containing this compound, a dose of 150 mg/kg was considered therapeutically effective for antidepressant-like effects in mice, despite higher doses (300 mg/kg) leading to acute toxicity and mortality scientiaricerca.comscientiaricerca.com. This highlights the importance of dose-response relationships and the distinction between the safety profile of an isolated compound and that of a crude extract.

Table 2: this compound's Antiplasmodial Activity and Cytotoxicity for Therapeutic Index Assessment

| Biological Activity | Target/Cell Line | Parameter (IC50) | Value | Reference |

| Antiplasmodial | Plasmodium falciparum K-1 (chloroquine-resistant) | IC50 | 0.8 µM | medchemexpress.commedchemexpress.commedchemexpress.eu |

| Antiplasmodial | P. falciparum NF54 A19A (chloroquine-sensitive) | IC50 | 0.03 µM | medchemexpress.commedchemexpress.commedchemexpress.eu |

| Cytotoxicity | MRC-5 (human lung fibroblast) | IC50 | 11.2 µM | medchemexpress.commedchemexpress.commedchemexpress.eu |

| Cytotoxicity | PMM (macrophages) | IC50 | 8 µM | medchemexpress.commedchemexpress.commedchemexpress.eu |

Future Directions and Translational Research for Pheanthine

Development of Novel Pheanthine Analogues for Enhanced Efficacy and Reduced Toxicity

The exploration and synthesis of novel this compound analogues represent a critical avenue for optimizing its therapeutic potential. This compound has been identified as an antiplasmodial agent, exhibiting inhibitory activity against both chloroquine-resistant Plasmodium falciparum K-1 (IC₅₀ of 0.8 μM) and chloroquine-sensitive P. falciparum strain NF54 A19A (IC₅₀ of 0.03 μM). Furthermore, it demonstrates relatively low cytotoxicity in human lung fibroblasts (MRC-5, IC₅₀ 11.2 μM) and macrophages (PMM, IC₅₀ 8 μM) medchemexpress.commedchemexpress.commedchemexpress.comchemicalbook.com.

Beyond its antiplasmodial properties, this compound has shown the ability to induce C/EBPα activity in U937 human histiocytic lymphoma cells researchgate.netnih.govresearchgate.net. This induction is indicative of a potential role in promoting tumor cell differentiation and cell-cycle arrest, given that loss of C/EBPα function is observed in acute myelogenous leukemias and other cancers nih.gov. Research has encouraged the screening of a broader range of both natural and synthetic bisbenzylisoquinoline alkaloid analogs to identify compounds with enhanced C/EBPα induction and favorable activity-to-toxicity profiles researchgate.netnih.govresearchgate.net. For instance, among 28 bisbenzylisoquinoline alkaloids assayed, several compounds demonstrated superior C/EBPα induction compared to this compound, with some showing optimal combinations of good activity and low cytotoxicity nih.gov.

The development of novel analogues could involve structural modifications aimed at improving target specificity, bioavailability, and metabolic stability, while potentially reducing any observed off-target effects. This systematic modification and evaluation process is essential for identifying drug candidates with superior therapeutic indices.

Exploration of Combination Therapies Involving this compound

Investigating this compound in combination with other therapeutic agents holds significant promise, particularly in addressing complex diseases like malaria and cancer where multi-drug resistance or synergistic effects are desirable. Early research has already explored this compound in combination with chloroquine (B1663885) against Plasmodium falciparum strains. This revealed an antagonistic effect against the T9-96 strain but an additive effect against the K1 strain ucl.ac.uk. This finding underscores the importance of carefully evaluating specific combinations and parasite strains to identify beneficial interactions.

Further research could focus on:

Antimalarial Combinations : Identifying drugs that exhibit synergistic or additive effects with this compound against drug-resistant Plasmodium strains, potentially leading to new artemisinin-based combination therapies (ACTs) or non-ACT regimens.

Implementation of Advanced Preclinical Models for Efficacy and Safety Assessment

The transition from in vitro findings to in vivo and ultimately clinical applications necessitates the use of increasingly sophisticated preclinical models. While in vitro screens, such as the U937 human histiocytic lymphoma cell line engineered with a C/EBPα binding site driving a luciferase reporter gene, have been instrumental in identifying this compound's activity nih.gov, advanced models are crucial for a comprehensive assessment.

Future preclinical research should incorporate:

Organoid Models : Three-dimensional organoid cultures derived from patient tissues can more accurately mimic human physiology and disease pathology, offering a more predictive platform for evaluating this compound's efficacy and mechanism of action in a physiologically relevant context.

Patient-Derived Xenografts (PDX) : For cancer research, PDX models allow for the evaluation of this compound and its analogues in a personalized manner, reflecting the heterogeneity of human tumors and their response to therapy.

Advanced In Vivo Models : Utilizing genetically engineered mouse models or other relevant animal models that closely recapitulate human disease conditions will provide critical insights into pharmacokinetics, pharmacodynamics, and long-term efficacy and safety.

Microphysiological Systems (MPS) / Organs-on-Chips : These systems can simulate human organ functions and inter-organ interactions, providing a more comprehensive assessment of drug effects and potential systemic toxicities before human trials.

Potential for Clinical Translation in Specific Disease Areas

Based on existing research, this compound demonstrates potential for clinical translation primarily in two key disease areas:

Malaria : Its potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains positions this compound as a promising candidate for novel antimalarial drug development medchemexpress.commedchemexpress.commedchemexpress.comchemicalbook.com. The emergence of drug-resistant malaria parasites underscores the urgent need for new therapeutic agents, and this compound's distinct mechanism of action could offer a valuable addition to the antimalarial arsenal.

Cancer (specifically Acute Myelogenous Leukemia and related cancers) : The ability of this compound to induce C/EBPα activity in tumor cells, which is associated with granulocytic differentiation and cell-cycle arrest, suggests its potential in differentiation therapy for cancers where C/EBPα function is compromised researchgate.netnih.govresearchgate.net. Further investigation into its precise mechanism of action and efficacy in relevant cancer models is warranted to solidify this potential.

The successful clinical translation of any compound, including this compound, depends on a rational design during the research and development stage, the recruitment of representative preclinical models, careful design of clinical trials, and the development of specific and uniform regulatory protocols nih.gov.

Integration of Computational Chemistry, Bioinformatics, and Artificial Intelligence in Accelerating this compound Research

The integration of computational chemistry, bioinformatics, and artificial intelligence (AI) is set to revolutionize and accelerate this compound research. These technologies offer powerful tools for drug discovery and development, from initial compound design to predicting biological activity and optimizing clinical translation pathways.

Computational Chemistry and Drug Design : Computational chemistry, including molecular docking and dynamics simulations, can predict how this compound and its analogues interact with target proteins at a molecular level mdpi.com. This allows for the rational design of novel analogues with enhanced binding affinity, selectivity, and improved pharmacokinetic properties. AI-driven virtual screening can rapidly analyze large chemical databases to identify potential drug candidates that are likely to bind to specific targets mdpi.com.

Bioinformatics for Target Identification and Pathway Analysis : Bioinformatics plays a crucial role in analyzing vast biological datasets to identify novel drug targets and understand complex disease pathways. For this compound, this could involve identifying additional molecular targets beyond its known antiplasmodial and C/EBPα inducing activities, or elucidating the complete signaling cascades it modulates.

Data Table: Potential Applications of Bioinformatics in this compound Research

| Application Area | Description |

|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel molecular targets for this compound. |

| Pathway Analysis | Mapping the biological pathways influenced by this compound to understand its mechanism of action. |

| Biomarker Discovery | Identifying predictive biomarkers for response to this compound treatment. |

Predicting Efficacy and Toxicity : ML models can be trained on existing biological activity data to predict the efficacy and potential toxicity of new this compound analogues, prioritizing compounds for synthesis and experimental validation mdpi.comnih.gov.

Optimizing Analog Synthesis : AI can accelerate drug design through reinforcement learning and optimization algorithms, enabling the creation of new compounds with optimized pharmacophoric features mdpi.com.

Analyzing High-Throughput Screening Data : AI can efficiently analyze data from high-throughput screening assays to identify active compounds and potential hit series mdpi.com.

Drug Combination Synergy Prediction : AI models can predict synergistic drug combinations, guiding the development of more effective combination therapies involving this compound korea.ac.kr.

The synergy between these computational approaches and experimental research will significantly expedite the discovery and development of this compound-based therapeutics, leading to more efficient and targeted interventions in disease.

Q & A

Q. What standardized assays are recommended to evaluate Pheanthine’s antimalarial efficacy in vitro?

To assess this compound’s antimalarial activity, use Plasmodium falciparum culture assays with chloroquine-sensitive (e.g., NF54 A19A) and resistant strains (e.g., K-1). Measure IC50 values via lactate dehydrogenase (LDH) activity or SYBR Green fluorescence assays . Ensure protocols include parasite synchronization, drug dilution series (e.g., 0.01–10 µM), and triplicate replicates. Validate results against positive controls like chloroquine . Report statistical methods (e.g., nonlinear regression for dose-response curves) .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Q. What are the key pharmacokinetic parameters to measure in preliminary this compound studies?

Focus on solubility (in PBS/DMSO), plasma protein binding (via equilibrium dialysis), and metabolic stability (using liver microsomes). Use LC-MS/MS for quantification. For bioavailability, conduct single-dose oral and intravenous administration in rodent models, calculating AUC, Cmax, and half-life .

Advanced Research Questions

Q. How can in vitro models be optimized to mimic human malaria pathophysiology for this compound testing?

Incorporate host cell heterogeneity (e.g., erythrocytes of varying ages) and physiological oxygen tension (3–5% O₂) to replicate in vivo conditions. Use advanced co-culture systems with endothelial cells to study cytoadhesion in cerebral malaria models. Validate with transcriptomic profiling of parasite stress responses .

Q. What experimental strategies address contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from parasite strain variability, assay duration (e.g., 48 vs. 72 hours), or detection methods. Conduct cross-laboratory validation using standardized protocols and shared parasite stocks. Perform meta-analyses to identify confounding variables (e.g., temperature, hematocrit levels) .

Q. How should researchers design studies to investigate this compound’s mechanism of action against chloroquine-resistant parasites?

Employ comparative transcriptomics/proteomics of treated vs. untreated parasites. Use CRISPR-Cas9 libraries to identify gene knockouts that alter this compound sensitivity. Validate targets via enzymatic assays (e.g., inhibition of PfATP4 or cytochrome bc₁) .

Q. What statistical approaches are critical for analyzing synergistic effects of this compound in combination therapies?

Apply the Chou-Talalay combination index (CI) method, testing fixed-ratio dilutions. Use isobolographic analysis to distinguish additive, synergistic, or antagonistic effects. Include Bliss independence modeling for dose-matrix datasets .

Q. How can metabolite identification studies be structured to elucidate this compound’s biotransformation pathways?

Administer this compound to hepatocyte cultures or animal models, then collect plasma/urine for LC-HRMS analysis. Use software (e.g., Compound Discoverer) to predict Phase I/II metabolites. Confirm structures with synthesized standards and NMR .

Methodological Guidance for Data Interpretation

Q. What criteria should be used to prioritize conflicting findings in this compound resistance studies?

Prioritize studies with robust sample sizes (n ≥ 3 independent experiments), orthogonal validation (e.g., genomic + phenotypic data), and clinical relevance (e.g., field isolates from endemic regions). Exclude studies lacking raw data or statistical rigor .

Q. How can researchers ensure reproducibility in in vivo efficacy trials for this compound?

Follow ARRIVE guidelines: report animal strain, sex, weight, and randomization methods. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure with parasitemia reduction. Share protocols via platforms like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.